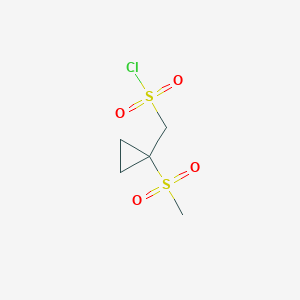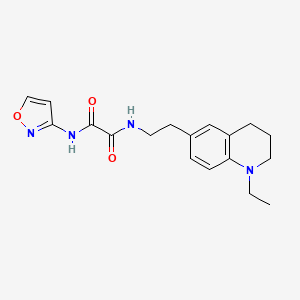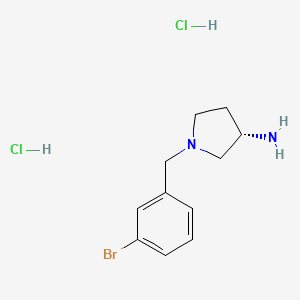![molecular formula C17H16FN3O2S2 B2415118 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole CAS No. 1705883-86-8](/img/structure/B2415118.png)
4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole” is a chemical compound that falls under the category of thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of thiazoles, including “this compound”, is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Chemosensor Development
A fluorogenic probe based on a 3,4-dimethylthieno[2,3-b]thiophene structure, which closely relates to the 4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole compound, was developed as a highly selective chemosensor. This novel sensor demonstrated excellent selectivity towards Pb(II) ions over other cations in neutral buffer solutions. Its sensitivity and selectivity are based on the unique properties of the thiazole derivatives, making it suitable for monitoring lead levels in various environments (Cao et al., 2011).
Structural Characterization and Material Properties
Thiazole derivatives, similar to the mentioned compound, have been synthesized and characterized structurally through single-crystal diffraction techniques. These compounds exhibit isostructural properties with triclinic symmetry and feature unique molecular conformations. This structural characterization contributes to understanding the material properties of thiazole compounds, paving the way for various applications in material science and chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Pesticidal Activities
Certain thiazole derivatives have shown promising pesticidal activities against mosquito larvae and phytopathogenic fungi. The compounds were synthesized by introducing different functional groups to the thiazole core. These studies provide insights into the potential of thiazole derivatives, such as the mentioned compound, in developing new pesticides for agricultural use (Choi et al., 2015).
Antimicrobial Activity
Derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, structurally related to the mentioned compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of thiazole derivatives in the development of new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Properties
IUPAC Name |
4-[2-(dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-21(2)25(22,23)20-15-10-6-4-8-13(15)16-11-24-17(19-16)12-7-3-5-9-14(12)18/h3-11,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMTHVZMMSWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)


methanone](/img/structure/B2415047.png)





![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)
